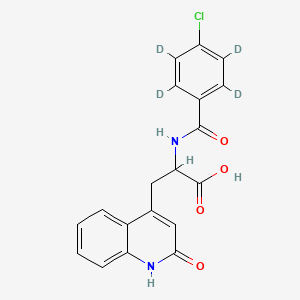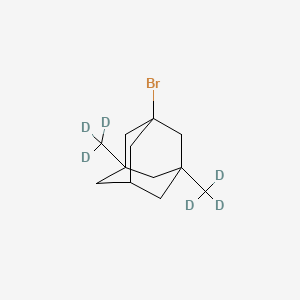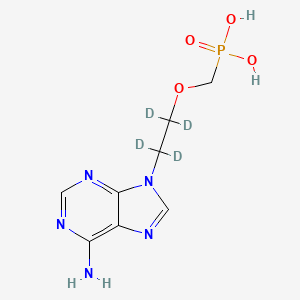
Lansoprazole Sulfide-d4
概要
説明
Lansoprazole Sulfide-d4 is a deuterium labeled Lansoprazole Sulfide . It is an orally active anti-TB (Mycobacterium tuberculosis) agent with IC50 values of 0.59 μM intracellularly and 0.46 μM in broth . Lansoprazole Sulfide is an active metabolite of the proton pump inhibitor Lansoprazole .
Synthesis Analysis
During the bulk synthesis of lansoprazole, five impurities have been observed: lansoprazole N-oxide, lansoprazole sulfone N-oxide, lansoprazole sulfide, lansoprazole sulfone, and N-aralkyl lansoprazole . The synthesis and characterization of these impurities have been described .
Chemical Reactions Analysis
The structure-based biological and chemical properties of Lansoprazole (LSP) have been studied by spectroscopic and quantum chemical methods . The geometrical parameters of the title compound obtained by DFT calculation are compared with single crystal XRD data .
Physical And Chemical Properties Analysis
Lansoprazole Sulfide-d4 has a molecular weight of 357.4 g/mol . More detailed physical and chemical properties can be found in various databases .
科学的研究の応用
Anti-Tuberculosis Agent
Lansoprazole Sulfide-d4: is an active metabolite of the proton pump inhibitor Lansoprazole and has been identified as an orally active anti-TB (Mycobacterium tuberculosis) agent. It exhibits inhibitory activity with IC50 values of 0.59 µM intracellularly and 0.46 µM in broth .
Proteomics Research
This compound is used in proteomics research due to its precise molecular formula (C16H10D4F3N3OS ) and molecular weight (357.39 ), which are crucial for accurate mass spectrometry analysis .
Liver X Receptor Agonist Studies
Lansoprazole acts as a liver X receptor agonist, which is significant in bone turnover and osteoblast-osteoclast crosstalk. Studying its sulfide derivative can provide insights into these processes .
Gastric Ulcer Treatment Formulations
As an acid-labile drug, Lansoprazole’s formulations, such as fast dissolving tablets, can be optimized using its sulfide derivative for better stability and efficacy in treating gastric ulcers .
作用機序
Target of Action
Lansoprazole Sulfide-d4 is a deuterium-labeled active metabolite of the proton pump inhibitor Lansoprazole . Its primary targets are the gastric H,K-ATPase pumps , which are responsible for the final step in gastric acid secretion . By inhibiting these pumps, Lansoprazole Sulfide-d4 effectively reduces gastric acid secretion .
Mode of Action
Lansoprazole Sulfide-d4, like its parent compound Lansoprazole, works by selectively inhibiting the membrane enzyme H+/K+ ATPase in gastric parietal cells . This inhibition blocks the final step in gastric acid production . Once protonated, Lansoprazole is able to react with cysteine residues, specifically Cys813 and Cys321, on parietal H+,K±ATPase resulting in stable disulfides .
Biochemical Pathways
The inhibition of H+/K+ ATPase by Lansoprazole Sulfide-d4 affects the biochemical pathway of gastric acid production, leading to a decrease in acid secretion . This action can promote healing in ulcerative diseases and treat gastroesophageal reflux disease (GERD) along with other pathologies caused by excessive acid secretion . In addition, Lansoprazole Sulfide-d4 has been found to be an orally active anti-TB (Mycobacterium tuberculosis) agent .
Pharmacokinetics
Lansoprazole Sulfide-d4, as an active metabolite of Lansoprazole, shares similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties with Lansoprazole . It is excreted in feces (67%) and urine (33%; 14% to 25% as metabolites and <1% as unchanged drug) .
Result of Action
The molecular and cellular effects of Lansoprazole Sulfide-d4’s action are primarily related to its ability to reduce gastric acid secretion . This can lead to the healing of gastrointestinal ulcers, treatment of GERD symptoms, eradication of Helicobacter pylori, and treatment of hypersecretory conditions such as Zollinger-Ellison Syndrome . In vitro, Lansoprazole has been found to cause calcium overload in MC3T3-E1 cells leading to apoptosis .
Action Environment
The action, efficacy, and stability of Lansoprazole Sulfide-d4 can be influenced by various environmental factors. For instance, the pH of the stomach can affect the protonation and activation of Lansoprazole . Additionally, factors such as diet, time of dose, and the presence of other medications can influence the absorption and overall effectiveness of Lansoprazole . .
Safety and Hazards
When handling Lansoprazole, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
特性
IUPAC Name |
4,5,6,7-tetradeuterio-2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3OS/c1-10-13(20-7-6-14(10)23-9-16(17,18)19)8-24-15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22)/i2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHLMSUZHFPSFC-QFFDRWTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CSC2=NC3=CC=CC=C3N2)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])NC(=N2)SCC3=NC=CC(=C3C)OCC(F)(F)F)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70662053 | |
| Record name | 2-({[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfanyl)(4,5,6,7-~2~H_4_)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70662053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1216682-38-0 | |
| Record name | 2-({[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfanyl)(4,5,6,7-~2~H_4_)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70662053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

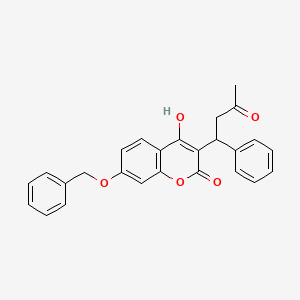
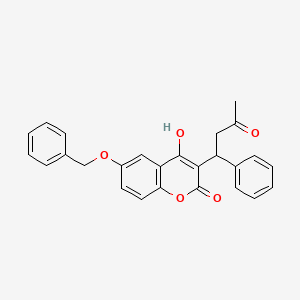
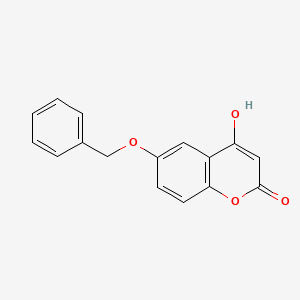
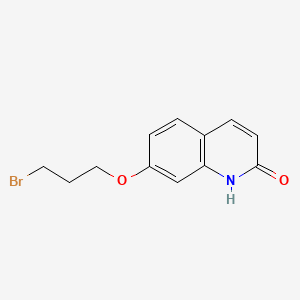
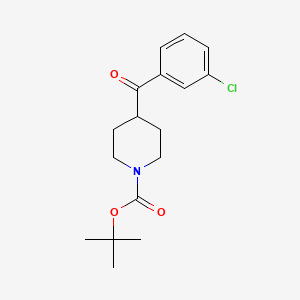
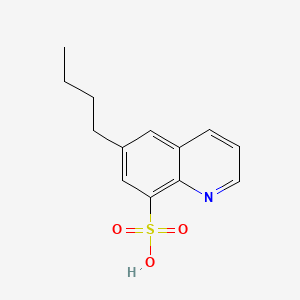

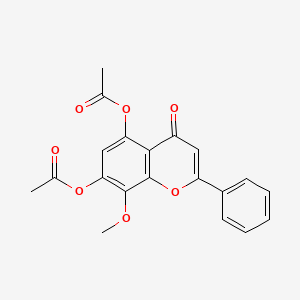
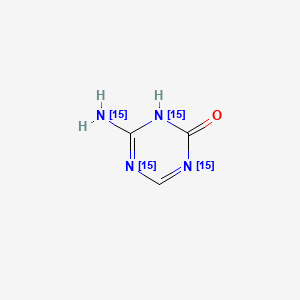
![(Z)-N-[[dimethyl(phenyl)silyl]methoxy]-2-phenylethanimine](/img/structure/B562669.png)
